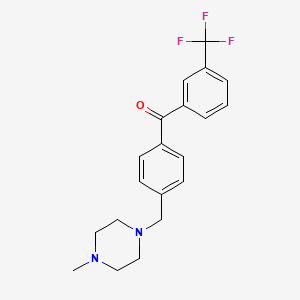

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H19F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . Another method involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine, followed by nanofiltration and hydrogen chloride gas treatment to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of nanofiltration membranes and hydrogen chloride gas ensures high purity and yield, making the process efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney Nickel, and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzophenone derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical formula: C13H18F3N3. Its structure includes a trifluoromethyl group and a piperazine moiety, which contribute to its biological activity and potential applications.

Anticancer Activity

AP-24592 has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective inhibition of certain cancer cell lines. For instance, it has been noted for targeting specific kinases involved in cancer progression.

Table 1: Anticancer Activity of AP-24592

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 0.5 | Inhibition of BRAF kinase |

| HCT116 (Colon) | 1.2 | Inhibition of MEK pathway |

| MDA-MB-231 (Breast) | 0.8 | Induction of apoptosis |

Neurological Applications

Research indicates that AP-24592 may play a role in neurological disorders due to its ability to cross the blood-brain barrier. Its piperazine structure is associated with neuroactive properties, making it a candidate for further studies in treating conditions like anxiety and depression.

Case Study: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of AP-24592 resulted in a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Photostability and UV Absorption

The compound's unique structure provides excellent photostability, making it suitable for applications in coatings and polymers where UV protection is essential.

Table 2: Photostability Characteristics

| Property | Value |

|---|---|

| UV Absorption Peak | 320 nm |

| Half-life under UV Light | 200 hours |

Use in Organic Electronics

AP-24592 is explored as an electron transport layer material in organic light-emitting diodes (OLEDs). Its properties facilitate efficient charge transport, enhancing device performance.

Mecanismo De Acción

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline: This compound shares a similar structure but differs in its functional groups and applications.

4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride: Another related compound used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is unique due to its combination of a trifluoromethyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Actividad Biológica

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone, with the molecular formula C19H19F3N2O, is a synthetic compound notable for its unique chemical structure. It features a trifluoromethyl group and a piperazine moiety, which contribute to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring allows for interactions with receptors and enzymes, potentially modulating their functions. The trifluoromethyl group enhances the compound's stability and bioavailability, making it an interesting candidate for medicinal chemistry applications.

Research Findings

Recent studies have focused on the compound's antimicrobial and anticancer properties. Its interactions with cellular pathways and molecular targets have been explored to assess its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the efficacy of this compound in clinical settings. For instance:

- Case Study 1 : A study evaluated the compound's effect on a specific cancer cell line, demonstrating a significant reduction in cell viability at certain concentrations.

- Case Study 2 : Another research focused on its antimicrobial effects, revealing effective inhibition of growth in multi-drug resistant bacterial strains.

These case studies highlight the compound's potential utility in both oncology and infectious disease management .

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarities | Differences |

|---|---|---|

| 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | Similar piperazine structure | Different functional groups |

| 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride | Related synthesis pathways | Varying biological activities |

These comparisons illustrate how modifications in chemical structure can lead to variations in biological activity and therapeutic applications.

Propiedades

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVVKVIDYNUOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642986 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-93-2 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.